5-Iodo-2,4-dimethoxypyrimidine

Descripción

The exact mass of the compound 5-Iodo-2,4-dimethoxypyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97838. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Iodo-2,4-dimethoxypyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-2,4-dimethoxypyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

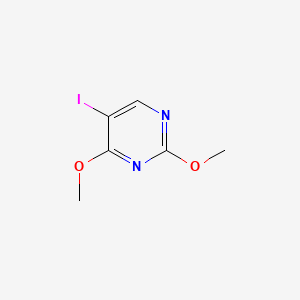

Structure

3D Structure

Propiedades

IUPAC Name |

5-iodo-2,4-dimethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTMOGOYRYYUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294745 | |

| Record name | 5-iodo-2,4-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52522-99-3 | |

| Record name | 52522-99-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-iodo-2,4-dimethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-2,4-dimethoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Iodo-2,4-dimethoxypyrimidine chemical properties

An In-depth Technical Guide to 5-Iodo-2,4-dimethoxypyrimidine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-2,4-dimethoxypyrimidine, a pivotal heterocyclic building block in modern organic synthesis. The document delves into its core chemical and physical properties, outlines a detailed synthetic protocol, and explores its reactivity, with a particular focus on palladium-catalyzed cross-coupling reactions. We will examine its critical role as a versatile intermediate in the development of novel therapeutic agents and other specialized chemicals.[1] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

Introduction: The Strategic Importance of a Functionalized Pyrimidine

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several anticancer and antiviral drugs.[1][2] 5-Iodo-2,4-dimethoxypyrimidine (CAS No. 52522-99-3) emerges as a particularly valuable derivative. Its structure is strategically functionalized: the two methoxy groups at the C2 and C4 positions modulate the electronic properties of the ring, while the iodine atom at the C5 position serves as an exceptionally versatile synthetic handle.[1]

This iodine atom is the key to the compound's utility, making it an ideal substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allow for the precise and efficient installation of diverse carbon and nitrogen-based substituents at the C5 position.[3][4][5] This capability enables the systematic exploration of chemical space and the generation of libraries of novel pyrimidine derivatives for screening in drug discovery programs and for applications in agricultural chemistry.[1] This guide will provide the technical insights necessary to effectively utilize this powerful synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical properties is fundamental to its successful application in the laboratory. 5-Iodo-2,4-dimethoxypyrimidine is an off-white, light-sensitive solid at room temperature.[6][7] Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 52522-99-3 | [6][8][9] |

| Molecular Formula | C₆H₇IN₂O₂ | [8][10] |

| Molecular Weight | 266.04 g/mol | [8][10] |

| IUPAC Name | 5-iodo-2,4-dimethoxypyrimidine | [8] |

| SMILES | COC1=NC(=NC=C1I)OC | [8] |

| Appearance | Off-White Solid | [6][7] |

| Melting Point | 71-75 °C | [6][7][9] |

| Boiling Point | 328.7 ± 52.0 °C (Predicted) | [6][7] |

| Density | 1.822 ± 0.06 g/cm³ (Predicted) | [6][7] |

| Solubility | Soluble in Chloroform, Dichloromethane | [6][7] |

| λmax | 277 nm | [7] |

Synthesis and Purification

The synthesis of 5-Iodo-2,4-dimethoxypyrimidine is typically achieved via a two-step process starting from the commercially available 5-iodouracil. The first step involves a chlorination reaction to form the more reactive 5-iodo-2,4-dichloropyrimidine intermediate, which is then subjected to nucleophilic substitution with sodium methoxide.

Synthetic Workflow Diagram

Caption: Two-step synthesis of 5-Iodo-2,4-dimethoxypyrimidine.

Experimental Protocol: Synthesis of 5-Iodo-2,4-dimethoxypyrimidine

This protocol describes the synthesis starting from 5-iodouracil. The first step is adapted from a known procedure for the synthesis of the dichlorinated intermediate.

Step 1: Synthesis of 5-Iodo-2,4-dichloropyrimidine

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 5-iodouracil (1.0 eq) in phosphorus oxychloride (POCl₃, 10.0 eq).

-

Causality: POCl₃ serves as both the reagent for chlorination and the solvent. It effectively replaces the hydroxyl groups of the uracil tautomer with chlorine atoms.

-

-

Base Addition: Carefully add N,N-dimethylaniline (2.0 eq) to the stirred slurry. The flask should be under an inert atmosphere (e.g., Argon or Nitrogen).

-

Causality: N,N-dimethylaniline acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Reaction: Heat the mixture to reflux at 120-125 °C for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a setup with cold traps to protect the vacuum pump.

-

Safety Insight: Quenching excess POCl₃ can be highly exothermic and unpredictable with water. It is safer to remove the bulk of it by evaporation before quenching. The residue can then be quenched by slowly adding it to a stirred slush of ice/water.

-

-

Isolation: The precipitated crude product is collected by filtration, washed with cold water, and dried under vacuum.

-

Purification: The crude material can be purified by column chromatography on silica gel using dichloromethane or recrystallized from hexane to yield the product as a yellowish crystalline solid.

Step 2: Synthesis of 5-Iodo-2,4-dimethoxypyrimidine

-

Reagent Setup: Dissolve the purified 5-iodo-2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol (MeOH) in a round-bottom flask under an inert atmosphere.

-

Nucleophile Addition: To this solution, add a solution of sodium methoxide (NaOMe) in methanol (typically 2.1-2.5 eq of NaOMe) dropwise at room temperature or while cooling in an ice bath.

-

Causality: Sodium methoxide is a strong nucleophile that displaces the chloride atoms via a nucleophilic aromatic substitution (SₙAr) mechanism. The C4 position is generally more reactive and is substituted first, followed by the C2 position. Using a slight excess of NaOMe ensures complete reaction.

-

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature or gently heat to reflux until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Cool the reaction mixture and evaporate the methanol under reduced pressure. Resuspend the residue in water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude solid can be purified by recrystallization or flash column chromatography to afford pure 5-Iodo-2,4-dimethoxypyrimidine.

Chemical Reactivity and Key Transformations

The synthetic power of 5-Iodo-2,4-dimethoxypyrimidine lies in the high reactivity of its C-I bond, making it a prime substrate for palladium-catalyzed cross-coupling reactions. These transformations are foundational to modern synthetic chemistry, enabling the construction of complex molecular architectures under relatively mild conditions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[5][11] For 5-Iodo-2,4-dimethoxypyrimidine, this allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C5 position.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This generalized protocol is based on efficient methods developed for coupling dichloropyrimidines and other iodo-heterocycles.[12][13]

-

Vial Preparation: To a microwave reaction vial, add 5-Iodo-2,4-dimethoxypyrimidine (1.0 eq), the desired aryl- or heteroarylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-5 mol%) or a more advanced catalyst system like Pd₂(dba)₃ with a ligand such as XPhos (1-2 mol%).[12]

-

Expertise Insight: The choice of catalyst and ligand is critical. For simple couplings, Pd(PPh₃)₄ is often sufficient. For more challenging substrates (e.g., sterically hindered boronic acids or electron-rich systems), a more active catalyst system using bulky, electron-rich phosphine ligands like XPhos is preferable as it accelerates both the oxidative addition and reductive elimination steps.[12]

-

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction to 100-120 °C for 10-30 minutes.

-

Work-up & Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography on silica gel.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to 5-alkynylpyrimidines.[4] This reaction typically uses a dual catalyst system of palladium and a copper(I) salt.[4][15]

Mechanism Insight: The palladium cycle is similar to the Suzuki reaction, but the transmetalation step involves a copper(I) acetylide intermediate, which is formed from the terminal alkyne, the copper(I) salt, and a base. Copper-free protocols have also been developed to avoid the homocoupling of alkynes (Glaser coupling).[16]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides.[3][17] This reaction is paramount for introducing primary or secondary amine functionalities at the C5 position of the pyrimidine ring, a common feature in many bioactive molecules.

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Causality in Catalyst Selection: The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) and a strong, non-nucleophilic base (e.g., NaOtBu, KOtBu, or Cs₂CO₃).[17][18] The ligand facilitates the rate-limiting reductive elimination step, while the base is crucial for deprotonating the amine to form the active nucleophile.[19][20]

Applications in Research and Development

5-Iodo-2,4-dimethoxypyrimidine is a key starting material for a wide range of high-value compounds.

-

Pharmaceutical Development: It serves as a precursor for the synthesis of kinase inhibitors, which are a major class of anticancer drugs.[1] The ability to easily diversify the C5 position allows for the fine-tuning of binding interactions within the ATP-binding pocket of target kinases. It is also used in developing novel antiviral and anti-inflammatory agents.[1][21]

-

Agricultural Chemistry: The pyrimidine core is present in many herbicides and fungicides. This compound is used as an intermediate to create new agrochemicals with improved efficacy and selectivity.[1]

-

Biochemical Research: Functionalized pyrimidines are used as probes to study nucleic acid chemistry and the interactions between DNA/RNA and proteins.[1]

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemicals is paramount. 5-Iodo-2,4-dimethoxypyrimidine is classified as an irritant.[7][8]

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [7][8][22] |

| Eye Irritation | H319 | Causes serious eye irritation | [7][8][22] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [7][8][22] |

Handling and PPE:

-

Always handle this compound in a well-ventilated area or a chemical fume hood.[23]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[22][24]

-

Avoid formation of dust and aerosols.[23]

-

Wash hands thoroughly after handling.[22]

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[22][24]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[22][24]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[24]

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.[6][7]

-

For long-term stability, it is recommended to store in a freezer under -20°C.[6][7]

Conclusion

5-Iodo-2,4-dimethoxypyrimidine is more than just a chemical; it is a versatile platform for innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the predictable reactivity of its C-I bond in key cross-coupling reactions make it an indispensable tool for synthetic chemists. By mastering the reactions outlined in this guide, researchers in pharmaceuticals, agrochemicals, and materials science can accelerate the discovery and development of novel, high-impact molecules.

References

-

5-Iodo-2,4-dimethoxypyrimidine | C6H7IN2O2 | CID 263416 - PubChem. [Link]

-

5-Iodo-2,4-dimethoxypyrimidine - SAFETY DATA SHEET. [Link]

-

Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs - JOCPR. [Link]

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

-

Sonogashira coupling - Wikipedia. [Link]

-

5-Iodo-2,4-dichloropyrimidine - Org Prep Daily - WordPress.com. [Link]

-

Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... - ResearchGate. [Link]

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [Link]

-

Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides - PubMed. [Link]

-

One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

-

The Buchwald-Hartwig Amination After 25 Years - PubMed. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes - Organic Chemistry Portal. [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-Iodo-2,4-dimethoxypyrimidine CAS#: 52522-99-3 [m.chemicalbook.com]

- 7. 5-Iodo-2,4-dimethoxypyrimidine | 52522-99-3 [amp.chemicalbook.com]

- 8. 5-Iodo-2,4-dimethoxypyrimidine | C6H7IN2O2 | CID 263416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Iodo-2,4-dimethoxypyrimidine | 52522-99-3 [chemicalbook.com]

- 10. 5-Iodo-2,4-dimethoxypyrimidine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 13. mdpi.com [mdpi.com]

- 14. Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. youtube.com [youtube.com]

- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 19. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. quod.lib.umich.edu [quod.lib.umich.edu]

- 22. fishersci.com [fishersci.com]

- 23. echemi.com [echemi.com]

- 24. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Iodo-2,4-dimethoxypyrimidine (CAS No. 52522-99-3)

A Core Building Block for Innovations in Medicinal Chemistry and Drug Development

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-2,4-dimethoxypyrimidine, a key heterocyclic intermediate in modern organic synthesis. With a focus on practical application for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, and its versatile role as a scaffold in the construction of complex bioactive molecules. Detailed protocols for its synthesis and its application in pivotal cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are presented. The significance of this building block is contextualized through its application in the synthesis of molecules with potential therapeutic applications, particularly in the realms of kinase inhibition and antiviral drug discovery.

Introduction: The Strategic Importance of 5-Iodo-2,4-dimethoxypyrimidine

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds, including nucleobases and a wide array of pharmaceuticals.[1] Within this privileged scaffold, 5-Iodo-2,4-dimethoxypyrimidine has emerged as a particularly valuable and versatile building block. Its strategic importance stems from the unique interplay of its structural features:

-

The Pyrimidine Core: This nitrogen-containing heterocycle is adept at forming hydrogen bonds and participating in various biological interactions, often serving as a bioisostere for other aromatic systems.

-

The Iodo Substituent: The iodine atom at the C5 position is an excellent leaving group in a multitude of transition metal-catalyzed cross-coupling reactions. This allows for the facile and regioselective introduction of a wide range of substituents, enabling the exploration of vast chemical space.

-

The Dimethoxy Groups: The methoxy groups at the C2 and C4 positions influence the electronic properties of the pyrimidine ring, modulating its reactivity and providing additional points for potential interaction with biological targets.

This guide will provide a detailed exploration of 5-Iodo-2,4-dimethoxypyrimidine, from its fundamental properties to its advanced applications, empowering researchers to leverage this key intermediate in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties, as well as its safety profile, is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 52522-99-3 | [2] |

| Molecular Formula | C₆H₇IN₂O₂ | [2] |

| Molecular Weight | 266.04 g/mol | [2] |

| Appearance | White to light yellow powder or crystals | [3] |

| Melting Point | 71-75 °C | [4] |

| Solubility | Soluble in chloroform and dichloromethane. | [1][5] |

| Storage | Store in a dark place, sealed in a dry environment. For long-term storage, it is recommended to store in a freezer under -20°C. | [5] |

Spectral Data

The structural integrity of 5-Iodo-2,4-dimethoxypyrimidine can be confirmed through various spectroscopic techniques. Representative data is provided below.

-

¹H NMR and ¹³C NMR Spectra: High-quality ¹H and ¹³C NMR spectra are available for reference on public databases such as PubChem.[2] These spectra are crucial for confirming the identity and purity of the compound after synthesis or before use in a reaction.

-

Mass Spectrometry: The mass spectrum of a molecule provides information about its molecular weight and fragmentation pattern, which can aid in structural elucidation.[6][7]

Safety and Handling

5-Iodo-2,4-dimethoxypyrimidine is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[2]

-

Hazard Statements:

-

Precautionary Statements:

Always consult the Safety Data Sheet (SDS) before handling this compound.[8]

Synthesis of 5-Iodo-2,4-dimethoxypyrimidine

The synthesis of 5-Iodo-2,4-dimethoxypyrimidine is typically achieved through the electrophilic iodination of its precursor, 2,4-dimethoxypyrimidine. Several methods have been reported for the iodination of pyrimidines, offering a range of conditions from traditional to more environmentally benign approaches.[9]

Iodination via Electrophilic Substitution

The electron-rich nature of the pyrimidine ring, further activated by the two methoxy groups, makes it susceptible to electrophilic substitution at the C5 position.

Caption: Synthetic route to 5-Iodo-2,4-dimethoxypyrimidine.

Experimental Protocol: Iodination with N-Iodosuccinimide (NIS)

This protocol provides a general and effective method for the synthesis of 5-Iodo-2,4-dimethoxypyrimidine using N-Iodosuccinimide (NIS) as the iodinating agent.

Materials:

-

2,4-Dimethoxypyrimidine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile.

-

Addition of NIS: To the stirred solution, add N-Iodosuccinimide (1.1-1.2 eq) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude 5-Iodo-2,4-dimethoxypyrimidine can be purified by recrystallization or column chromatography on silica gel to afford the final product as a white to light yellow solid.

Key Applications in Cross-Coupling Reactions

The C-I bond in 5-Iodo-2,4-dimethoxypyrimidine is a versatile handle for the construction of more complex molecules through various palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery and development.[10]

Caption: Key cross-coupling reactions of 5-Iodo-2,4-dimethoxypyrimidine.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl compounds.[11]

Experimental Protocol (General):

-

Reaction Setup: In a reaction vessel, combine 5-Iodo-2,4-dimethoxypyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent Addition: Add a suitable degassed solvent system (e.g., dioxane/water, toluene/ethanol/water).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction is typically worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated, and the product is purified by chromatography or recrystallization.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to a wide range of alkynyl-substituted pyrimidines.[12][13] These products can serve as valuable intermediates for further transformations.

Experimental Protocol (General):

-

Reaction Setup: To a solution of 5-Iodo-2,4-dimethoxypyrimidine (1.0 eq) and the terminal alkyne (1.1-1.5 eq) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N, DIPA).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

-

Work-up and Purification: The reaction is typically worked up by filtration to remove the amine salt, followed by concentration of the filtrate. The residue is then purified by chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[14][15] This reaction is of immense importance in the synthesis of pharmaceuticals, many of which contain arylamine moieties.

Experimental Protocol (General):

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-Iodo-2,4-dimethoxypyrimidine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOt-Bu, K₃PO₄) in a reaction vessel.

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Reaction: Seal the vessel and heat the reaction mixture with stirring for the required time.

-

Work-up and Purification: After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The product is then purified by chromatography.

Applications in the Synthesis of Bioactive Molecules

The versatility of 5-Iodo-2,4-dimethoxypyrimidine as a synthetic intermediate is highlighted by its use in the development of various bioactive compounds, particularly in the fields of oncology and virology.

Kinase Inhibitors

The pyrimidine scaffold is a well-established "privileged structure" in the design of kinase inhibitors, as it can mimic the purine core of ATP and bind to the ATP-binding site of kinases.[16] 5-Iodo-2,4-dimethoxypyrimidine serves as a key starting material for the synthesis of substituted pyrimidines that can be elaborated into potent and selective kinase inhibitors. The ability to introduce diverse substituents at the C5 position via cross-coupling reactions allows for the fine-tuning of inhibitor potency and selectivity against various kinases implicated in cancer and other diseases.[16][17]

Antiviral Agents

Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.[4] 5-Iodo-2,4-dimethoxypyrimidine can be a precursor in the synthesis of modified pyrimidine nucleosides with potential antiviral activity. The iodo group can be displaced or transformed to introduce functionalities that interfere with viral replication processes.

Conclusion

5-Iodo-2,4-dimethoxypyrimidine is a high-value building block for the synthesis of a diverse array of complex organic molecules. Its strategic combination of a pyrimidine core, a reactive iodo-substituent, and modulating methoxy groups makes it an indispensable tool for researchers in medicinal chemistry and drug development. The reliable and versatile cross-coupling reactions it undergoes provide a powerful platform for the rapid generation of compound libraries for lead discovery and optimization. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, will undoubtedly facilitate its effective application in the ongoing quest for novel therapeutics.

References

- ChemicalBook. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine Safety Data Sheet.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 263416, 5-Iodo-2,4-dimethoxypyrimidine. Retrieved January 11, 2026, from [Link].

-

ResearchGate. (n.d.). A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. Retrieved January 11, 2026, from [Link]

- ChemicalBook. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine | 52522-99-3.

- BenchChem. (2025).

- National Institutes of Health. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 11, 2026, from [Link]

- BenchChem. (2025). Application Note: Selective Buchwald-Hartwig Amination of 5-Chloro-2-iodopyrimidine. BenchChem.

-

ResearchGate. (n.d.). Selected recent applications of the Buchwald–Hartwig amination in basic.... Retrieved January 11, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 11, 2026, from [Link]

-

National Institutes of Health. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved January 11, 2026, from [Link]

- JOCPR. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.

- Fisher Scientific. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine, 98%.

-

MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved January 11, 2026, from [Link]

-

MDPI. (n.d.). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved January 11, 2026, from [Link]

-

TutorChase. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry SL 2025 Notes. Retrieved January 11, 2026, from [Link]

-

The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved January 11, 2026, from [Link]

- BenchChem. (2025).

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Heterocyclic compound derivatives and medicines - Patent US-7205302-B2. Retrieved January 11, 2026, from [Link]

- National Institutes of Health. (n.d.). Photoinduced inverse Sonogashira coupling reaction.

-

ResearchGate. (n.d.). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Retrieved January 11, 2026, from [Link]

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

-

MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved January 11, 2026, from [Link]

-

National Institutes of Health. (2021, June 11). Selective C–H Iodination of (Hetero)arenes. Retrieved January 11, 2026, from [Link]

- Scientific.Net. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

PubChem. (n.d.). Compositions and methods for inducing immune responses - Patent US-12390524-B2. Retrieved January 11, 2026, from [Link]

- Tokyo Chemical Industry UK Ltd. (n.d.). 5-Iodo-2,4-dimethoxypyrimidine 52522-99-3.

-

ResearchGate. (2025, August 8). (PDF) Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). Retrieved January 11, 2026, from [Link]

- University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation.

- Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.

-

PubMed. (n.d.). Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Retrieved January 11, 2026, from [Link]

-

AIR Unimi. (2023, July 20). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Retrieved January 11, 2026, from [Link]

- ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination.

-

PubChem. (n.d.). 2,4-pyrimidinediamine compounds and their uses - Patent US-8835430-B2. Retrieved January 11, 2026, from [Link]

Sources

- 1. 5-Iodo-2,4-dimethoxypyrimidine | 52522-99-3 [amp.chemicalbook.com]

- 2. 5-Iodo-2,4-dimethoxypyrimidine | C6H7IN2O2 | CID 263416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Iodo-2,4-dimethoxypyrimidine | 52522-99-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. 5-Iodo-2,4-dimethoxypyrimidine | 52522-99-3 [chemicalbook.com]

- 5. 5-Iodo-2,4-dimethoxypyrimidine CAS#: 52522-99-3 [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemicalbook.com [chemicalbook.com]

- 9. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 5-Iodo-2,4-dimethoxypyrimidine: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Iodo-2,4-dimethoxypyrimidine, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its structural characteristics, explore detailed synthetic methodologies with mechanistic insights, and discuss its applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of 5-Iodo-2,4-dimethoxypyrimidine

The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, including the nucleobases that form the genetic code.[1] Functionalization of the pyrimidine ring is a critical strategy in medicinal chemistry to modulate the pharmacological properties of these compounds. 5-Iodo-2,4-dimethoxypyrimidine has emerged as a particularly valuable intermediate due to the versatile reactivity of the iodine substituent at the C-5 position. This iodine atom serves as a convenient handle for introducing a wide array of functional groups through various cross-coupling reactions, enabling the synthesis of diverse molecular libraries for drug screening. Its applications span across the development of antiviral and anticancer agents, making it a compound of significant interest.[2]

Molecular Structure and Physicochemical Properties

5-Iodo-2,4-dimethoxypyrimidine is a crystalline solid, typically appearing as a white to light yellow powder. The core of the molecule is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The ring is substituted with two methoxy groups at positions 2 and 4, and an iodine atom at position 5.

The molecular structure can be unambiguously represented by the IUPAC name: 5-iodo-2,4-dimethoxypyrimidine .[3]

| Property | Value | Source |

| Molecular Formula | C₆H₇IN₂O₂ | [3] |

| Molecular Weight | 266.04 g/mol | [3] |

| CAS Number | 52522-99-3 | [3] |

| Melting Point | 69-73 °C | [4] |

| Appearance | White to light yellow powder/crystal |

Spectroscopic characterization is essential for confirming the identity and purity of 5-Iodo-2,4-dimethoxypyrimidine. Key spectral data are summarized below:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the methoxy groups and the lone aromatic proton.[3]

-

¹³C NMR: The carbon NMR spectrum shows distinct resonances for the four unique carbon atoms in the pyrimidine ring and the two methoxy carbons.[3]

Synthesis of 5-Iodo-2,4-dimethoxypyrimidine: A Mechanistic Approach

The synthesis of 5-Iodo-2,4-dimethoxypyrimidine is typically achieved through the electrophilic iodination of the precursor, 2,4-dimethoxypyrimidine. The electron-rich nature of the pyrimidine ring, enhanced by the two electron-donating methoxy groups, facilitates the substitution at the C-5 position. Several iodinating agents can be employed, with N-Iodosuccinimide (NIS) being a common and effective choice.[5]

A plausible and efficient synthetic route is the direct iodination of 2,4-dimethoxypyrimidine using N-Iodosuccinimide in a suitable organic solvent.

Caption: A generalized workflow for the synthesis of 5-Iodo-2,4-dimethoxypyrimidine.

Experimental Protocol: Iodination with N-Iodosuccinimide

This protocol is a representative procedure based on established methods for the iodination of activated pyrimidines.

Materials:

-

2,4-Dimethoxypyrimidine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile.

-

Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 5-Iodo-2,4-dimethoxypyrimidine.

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism. The methoxy groups at C-2 and C-4 activate the pyrimidine ring, making the C-5 position nucleophilic. N-Iodosuccinimide serves as a source of an electrophilic iodine species (I⁺), which is attacked by the electron-rich C-5 position of the pyrimidine ring. Subsequent deprotonation restores the aromaticity of the ring, yielding the final product.

An alternative, environmentally friendly approach involves the use of solid iodine and silver nitrate under solvent-free mechanical grinding conditions.[2][6][7] This method offers advantages such as shorter reaction times and reduced use of hazardous solvents.[2][7]

Applications in Drug Discovery and Organic Synthesis

5-Iodo-2,4-dimethoxypyrimidine is a versatile building block for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that form new carbon-carbon or carbon-heteroatom bonds.

Caption: Reactivity and applications of 5-Iodo-2,4-dimethoxypyrimidine in synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. 5-Iodo-2,4-dimethoxypyrimidine can be readily coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce diverse aromatic substituents at the C-5 position. This is a widely used strategy in the synthesis of potential kinase inhibitors and other targeted therapies.[8][9][10][11][12]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14][15] This reaction allows for the introduction of alkynyl moieties onto the pyrimidine ring, which can be further functionalized or may themselves contribute to the biological activity of the final molecule. This method has been successfully applied to the synthesis of various pyrimidine-based compounds.[16][17]

Safety and Handling

5-Iodo-2,4-dimethoxypyrimidine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Iodo-2,4-dimethoxypyrimidine is a valuable and versatile synthetic intermediate with significant applications in medicinal chemistry and organic synthesis. Its straightforward preparation and the high reactivity of the C-I bond in cross-coupling reactions make it an attractive starting material for the construction of complex molecular architectures. The ability to introduce a wide range of substituents at the C-5 position provides a powerful tool for the systematic exploration of structure-activity relationships in the development of new therapeutic agents.

References

-

PubChem. 5-Iodo-2,4-dimethoxypyrimidine. National Center for Biotechnology Information. [Link]

-

Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides Nucleotides Nucleic Acids. 2015;34(2):92-102. [Link]

-

The Royal Society of Chemistry. Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. [Link]

-

ResearchGate. Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine... [Link]

-

ResearchGate. N- Iodosuccinimide, (NIS)(2). [Link]

-

National Institutes of Health. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

-

ResearchGate. Suzuki coupling of 5-IdU catalyzed by Pd-APD complexes. [Link]

-

Fisher Scientific. 5-Iodo-2,4-dimethoxypyrimidine 98.0+%, TCI America™. [Link]

-

Semantic Scholar. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

ResearchGate. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

- Google Patents.

-

Organic Syntheses. [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. [Link]

-

ARKIVOC. Synthesis of 4′-C-alkylated-5-iodo-2′-deoxypyrimidine nucleosides. [Link]

-

National Institutes of Health. One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]

- Google Patents.

-

MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

RSC Publishing. Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. [Link]

-

arkat-usa.org. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

-

ResearchGate. Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). [Link]

-

Semantic Scholar. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H). [Link]

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Iodo-2,4-dimethoxypyrimidine | C6H7IN2O2 | CID 263416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Iodo-2,4-dimethoxypyrimidine | 52522-99-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 5-Iodo-2,4-dimethoxypyrimidine: Synthesis, Characterization, and Applications

This guide provides an in-depth exploration of 5-Iodo-2,4-dimethoxypyrimidine, a key halogenated pyrimidine intermediate. Its strategic importance in medicinal chemistry and drug discovery stems from the versatile reactivity of the carbon-iodine bond, which serves as a linchpin for introducing diverse functionalities through cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its chemical properties, a robust synthesis protocol, analytical characterization, and its applications as a building block for novel therapeutics.

Core Properties and Physicochemical Data

5-Iodo-2,4-dimethoxypyrimidine is a crystalline solid at room temperature. The presence of the iodo-substituent at the C5 position significantly influences the electron distribution of the pyrimidine ring, rendering it an excellent electrophile for various nucleophilic substitution and metal-catalyzed coupling reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇IN₂O₂ | [1] |

| Molecular Weight | 266.04 g/mol | [1][2] |

| CAS Number | 52522-99-3 | [3][4][5] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 69.0 - 73.0 °C | [4] |

| Purity | >98.0% (GC) | [4] |

Synthesis Protocol: Iodination of 2,4-dimethoxypyrimidine

The synthesis of 5-Iodo-2,4-dimethoxypyrimidine is typically achieved through the direct electrophilic iodination of the electron-rich 2,4-dimethoxypyrimidine precursor. The methoxy groups at positions 2 and 4 activate the pyrimidine ring, directing the iodination to the C5 position. N-Iodosuccinimide (NIS) is a commonly employed and effective iodinating agent for this transformation.

Experimental Protocol

Materials:

-

2,4-dimethoxypyrimidine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Sodium thiosulfate (Na₂S₂O₃)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen supply

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dimethoxypyrimidine (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile to dissolve the starting material.

-

Addition of Iodinating Agent: Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Work-up:

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate in vacuo.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-Iodo-2,4-dimethoxypyrimidine as a white to off-white solid.

-

Analytical Characterization Workflow

The structural integrity and purity of the synthesized 5-Iodo-2,4-dimethoxypyrimidine must be confirmed through a series of analytical techniques.

Caption: Workflow for the characterization of 5-Iodo-2,4-dimethoxypyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show a characteristic singlet for the C6-proton, typically downfield due to the deshielding effect of the adjacent nitrogen atoms and the iodine atom. Two distinct singlets corresponding to the two methoxy groups at C2 and C4 should also be present.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of six distinct carbon signals. The C5 carbon directly attached to the iodine atom will show a characteristic upfield shift due to the heavy atom effect.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[6] Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed. The mass spectrum should exhibit a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of 266.04 g/mol .

Applications in Medicinal Chemistry and Drug Discovery

5-Iodo-2,4-dimethoxypyrimidine is a valuable building block in medicinal chemistry due to its enhanced reactivity, which makes it an ideal starting material for creating more complex molecules for novel therapeutics.[7] The C-I bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the straightforward introduction of aryl, alkynyl, and vinyl groups at the 5-position of the pyrimidine ring, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

Caption: Key cross-coupling reactions involving 5-Iodo-2,4-dimethoxypyrimidine.

Safety and Handling

5-Iodo-2,4-dimethoxypyrimidine is classified as an irritant.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][8]

Precautionary Measures:

-

Handling: Wash hands thoroughly after handling.[8] Wear protective gloves, clothing, eye, and face protection.[8] Avoid breathing dust, fumes, or vapors.[8] Use only in a well-ventilated area.[8]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do.[8] Continue rinsing and seek medical attention if irritation persists.[8]

-

In case of skin contact: Wash with plenty of soap and water.[8] If skin irritation occurs, get medical advice.[8]

-

If inhaled: Remove the person to fresh air and keep comfortable for breathing.[8] Call a poison center or doctor if you feel unwell.[8]

-

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[8] Store locked up.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[8]

References

-

5-Iodo-2,4-dimethoxypyrimidine | C6H7IN2O2 | CID 263416. PubChem. [Link]

-

5-Iodo-2,4-dimethoxypyrimidine 98.0+%, TCI America™. Fisher Scientific. [Link]

-

Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity. Semantic Scholar. [Link]

Sources

- 1. 5-Iodo-2,4-dimethoxypyrimidine | C6H7IN2O2 | CID 263416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Iodo-2,4-dimethoxypyrimidine, 98% | Fisher Scientific [fishersci.ca]

- 3. 5-Iodo-2,4-dimethoxypyrimidine - Safety Data Sheet [chemicalbook.com]

- 4. 5-Iodo-2,4-dimethoxypyrimidine | 52522-99-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 5-Iodo-2,4-dimethoxypyrimidine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

5-Iodo-2,4-dimethoxypyrimidine melting point and solubility

An In-Depth Technical Guide to the Physicochemical Properties of 5-Iodo-2,4-dimethoxypyrimidine

Prepared by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Iodo-2,4-dimethoxypyrimidine (CAS No. 52522-99-3), a key halogenated heterocyclic compound. Focusing on melting point and solubility, this document consolidates publicly available data and, more critically, presents detailed, field-proven protocols for their experimental determination. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind experimental design and the importance of these parameters in downstream applications, from synthesis to formulation. While a defined melting point range is well-documented, quantitative solubility data remains sparse, necessitating the robust experimental workflows detailed herein.

Introduction to 5-Iodo-2,4-dimethoxypyrimidine

Chemical Identity and Structure

5-Iodo-2,4-dimethoxypyrimidine is an aromatic heterocyclic compound belonging to the diazine family, specifically a pyrimidine derivative.[1] The core pyrimidine ring is substituted with two methoxy groups at positions 2 and 4, and an iodine atom at position 5.

/ C(I)=CH \ / N=C | O-CH3

The introduction of an iodine atom, the most polarizable of the common halogens, significantly influences the molecule's electronic properties and intermolecular interactions.[5] This modification is a common strategy in medicinal chemistry to modulate biological activity and physicochemical characteristics.

Significance in Research and Drug Development

Halogenated pyrimidines are foundational building blocks in medicinal chemistry and materials science. The pyrimidine scaffold is central to nucleobases (thymine, cytosine, uracil), making its derivatives prime candidates for pharmacological intervention.[5] Specifically, halogenated pyrimidines can act as tumor-specific radiosensitizers in cancer therapy; for instance, replacing thymine with a halogenated analogue in DNA enhances radiation damage.[5] The electron-withdrawing nature of the pyrimidine ring nitrogens, coupled with the effects of halogenation, creates a unique electronic environment that facilitates specific biological interactions and chemical reactions.[1][6] Understanding the fundamental properties of intermediates like 5-Iodo-2,4-dimethoxypyrimidine is therefore a prerequisite for the rational design of novel therapeutics and functional materials.

Physicochemical Properties and Experimental Determination

A compound's melting point and solubility are not mere data points; they are critical indicators of purity, stability, and suitability for specific applications. They govern the selection of reaction solvents, purification strategies (e.g., recrystallization), and formulation approaches.

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this occurs over a narrow range (typically <1°C). A broad melting range often indicates the presence of impurities, which disrupt the crystal lattice and depress the melting point.

Data from various chemical suppliers for 5-Iodo-2,4-dimethoxypyrimidine is consistent, indicating it is a white to pale yellow solid at room temperature.[3][7][8] The compiled melting point data is summarized below.

| Parameter | Reported Value (°C) | Source(s) |

| Melting Point | 72 | Fisher Scientific[2] |

| Melting Point | 69.0 - 73.0 | Tokyo Chemical Industry[7] |

| Melting Point | 71 - 75 | ChemicalBook[8][9][10] |

| Melting Point | 68.0 - 74.0 | Thermo Scientific Chemicals[3] |

The slight variations in the reported ranges are typical and can be attributed to differences in instrumental calibration and the purity of the specific batches analyzed (e.g., ≥97.5% vs. >98.0%).[3][7]

This protocol describes the use of a standard digital melting point apparatus, a technique that provides accuracy and reproducibility.

Causality: The choice of a slow heating ramp rate near the expected melting point is critical. A rapid ramp can cause a lag between the thermometer reading and the actual sample temperature, leading to an artificially high and broad melting range.

Methodology:

-

Sample Preparation:

-

Ensure the 5-Iodo-2,4-dimethoxypyrimidine sample is completely dry and finely powdered. Grinding the crystals gently prevents packing issues.

-

Tap the open end of a capillary tube into the powder, forcing a small amount of sample in.

-

Invert the tube and tap the sealed end firmly on a hard surface to pack the powder into a dense column of 2-3 mm at the bottom. A tightly packed, small sample ensures uniform heat transfer.

-

-

Instrument Setup:

-

Set the starting temperature of the apparatus to ~10°C below the lowest expected melting point (e.g., 60°C).

-

Set the ramp rate to a rapid value (e.g., 10-20°C/min) for the initial approach.

-

Set a second ramp rate of 1-2°C/min to begin approximately 5-10°C below the expected melting point. This slow rate is essential for achieving thermal equilibrium and accurate observation.

-

-

Measurement:

-

Insert the prepared capillary tube into the heating block of the apparatus.

-

Initiate the heating program.

-

Observe the sample through the magnifying lens.

-

Record T1: The temperature at which the first drop of liquid appears.

-

Record T2: The temperature at which the last solid crystal melts, resulting in a clear liquid.

-

-

Reporting:

-

Report the melting point as the range T1 – T2.

-

Perform the measurement in triplicate and report the average range.

-

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a thermodynamic equilibrium, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. It is a critical parameter for reaction chemistry, purification, and formulation.

| Solvent | Reported Solubility | Source(s) |

| Chloroform | Soluble | ChemicalBook[8][10] |

| Dichloromethane | Soluble | ChemicalBook[8][10] |

Expert Insight: Based on its structure, we can predict its solubility behavior. The pyrimidine core with two nitrogen atoms can act as a hydrogen bond acceptor. However, the large, nonpolar iodine atom and the two methoxy groups significantly increase the molecule's lipophilicity. Therefore, high solubility is expected in non-polar to moderately polar aprotic organic solvents (like chloroform and dichloromethane), while poor solubility is anticipated in highly polar protic solvents like water.

The isothermal shake-flask method is the gold-standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the dissolved concentration.

Causality: The core principle is to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the solution. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. The choice of a sensitive and specific analytical method, such as HPLC-UV, is paramount for accurate quantification.

Methodology:

-

Preparation:

-

Add an excess amount of solid 5-Iodo-2,4-dimethoxypyrimidine to several vials. The excess must be sufficient to ensure solid remains after equilibrium is reached.

-

Add a precise volume of the chosen solvent (e.g., water, ethanol, acetonitrile, toluene) to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment is recommended to determine the minimum time to reach a plateau in concentration.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed in the bath for at least 2 hours for the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) into a clean vial. This step is critical to remove all undissolved micro-particulates.

-

-

Quantification (via HPLC-UV):

-

Prepare a series of calibration standards of 5-Iodo-2,4-dimethoxypyrimidine of known concentrations in the chosen solvent.

-

Dilute the filtered sample aliquot with the solvent to fall within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample by HPLC-UV, using the absorbance maximum (λmax) of 277 nm.[8][10]

-

Construct a calibration curve (Concentration vs. Peak Area).

-

Calculate the concentration of the diluted sample from the curve and apply the dilution factor to determine the equilibrium solubility.

-

-

Reporting:

-

Report the solubility in standard units (e.g., mg/mL or mol/L) at the specified temperature.

-

Caption: Workflow for Quantitative Solubility Determination.

Discussion and Field Insights

From the perspective of a Senior Application Scientist, the practical implications of this data are paramount. The melting point of ~71-75°C suggests the compound is a stable solid that is easy to handle under standard laboratory conditions. Its relatively low melting point also makes it a candidate for purification techniques like melt crystallization or for use in certain low-temperature reaction melts.

The solubility profile is arguably more critical for process development. The known solubility in chlorinated solvents like dichloromethane is useful for synthesis, as many organic reactions are performed in such media. However, the push towards "greener" chemistry necessitates determining its solubility in alternative solvents like ethyl acetate, 2-MeTHF, or acetonitrile. A lack of aqueous solubility would simplify workup procedures, allowing for straightforward extraction from aqueous media, but would pose a significant challenge for developing aqueous formulations for biological applications, potentially requiring co-solvents, surfactants, or other formulation technologies. The experimental determination of this property is not an academic exercise but a crucial step in de-risking a development program.

Conclusion

5-Iodo-2,4-dimethoxypyrimidine is a solid compound with a well-defined melting point in the range of 68-75°C. While qualitatively soluble in chlorinated organic solvents, there is a clear lack of quantitative solubility data in the public domain. This guide provides the established melting point information and, more importantly, offers robust, step-by-step protocols for the precise experimental determination of both melting point and solubility. For any scientist working with this compound, experimental verification of these properties using the methodologies described is essential for ensuring the integrity and success of their research and development efforts.

References

-

F. Kossoski, et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, Issue 18. [Link]

-

M. Stener, et al. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A, 113(47), 13346–13354. [Link]

-

A. A. El-Sayed, et al. (2017). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

-

F. Kossoski, et al. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]

-

Pyrimidine - Wikipedia. [Link]

-

5-Iodo-2,4-dimethoxypyrimidine | C6H7IN2O2 | CID 263416 - PubChem. [Link]

Sources

- 1. Pyrimidine - Wikipedia [en.wikipedia.org]

- 2. 5-Iodo-2,4-dimethoxypyrimidine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 5-Iodo-2,4-dimethoxypyrimidine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 5-Iodo-2,4-dimethoxypyrimidine | C6H7IN2O2 | CID 263416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5-Iodo-2,4-dimethoxypyrimidine | 52522-99-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 8. 5-Iodo-2,4-dimethoxypyrimidine | 52522-99-3 [amp.chemicalbook.com]

- 9. 5-Iodo-2,4-dimethoxypyrimidine | 52522-99-3 [chemicalbook.com]

- 10. 5-Iodo-2,4-dimethoxypyrimidine CAS#: 52522-99-3 [m.chemicalbook.com]

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

An In-depth Technical Guide: 5-Iodo-2,4-dimethoxypyrimidine

Abstract

This technical guide provides a comprehensive overview of 5-Iodo-2,4-dimethoxypyrimidine, a pivotal halogenated intermediate in modern synthetic organic and medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust laboratory-scale synthesis protocol, and discuss the standard analytical methods for its characterization. The core of this guide focuses on the compound's critical role as a versatile building block, particularly in the construction of complex bioactive molecules through palladium-catalyzed cross-coupling reactions. Detailed experimental workflows, safety protocols, and key applications in drug discovery are presented to serve as a practical resource for researchers, chemists, and drug development professionals.

The pyrimidine ring is a cornerstone scaffold in a vast array of biologically active compounds, from nucleic acids (cytosine, thymine, uracil) to a multitude of approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. However, the true potential of this scaffold is unlocked through precise functionalization, enabling the exploration of chemical space and the optimization of pharmacological activity.

5-Iodo-2,4-dimethoxypyrimidine (CAS: 52522-99-3) represents a strategically designed intermediate for this purpose.[1] The molecule incorporates three key features:

-

The Pyrimidine Core: A proven pharmacophore present in numerous antiviral and anticancer agents.[2][3]

-

Methoxy Groups (C2, C4): These electron-donating groups modulate the reactivity of the ring and can serve as handles for further modification or as critical interaction points with biological targets.

-

The Iodo Group (C5): This is the molecule's primary asset for synthetic diversification. The carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts (e.g., palladium), making it an exceptional leaving group for a wide range of cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the direct and efficient formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug synthesis.[4]

This guide will provide the technical detail necessary to effectively synthesize, handle, and utilize this powerful synthetic intermediate.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties and hazards is a prerequisite for its effective and safe use in a laboratory setting.

Physicochemical Properties

The key identifying and physical properties of 5-Iodo-2,4-dimethoxypyrimidine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 52522-99-3 | [1][5] |

| Molecular Formula | C₆H₇IN₂O₂ | [1][6] |

| Molecular Weight | 266.04 g/mol | [1][6] |

| IUPAC Name | 5-iodo-2,4-dimethoxypyrimidine | [6] |

| Appearance | White to light yellow crystalline powder | [7] |

| Melting Point | 69-75 °C | [5][8] |

| Boiling Point | 328.7 ± 52.0 °C (Predicted) | [8] |

| Solubility | Soluble in Chloroform, Dichloromethane | [8] |

| SMILES | COC1=NC(=NC=C1I)OC | [6] |

| InChIKey | KNTMOGOYRYYUIE-UHFFFAOYSA-N | [1] |

GHS Safety and Hazard Information

5-Iodo-2,4-dimethoxypyrimidine is an irritant and requires careful handling in a controlled laboratory environment.[6][9]

| GHS Information | Details | Source(s) |

| Pictogram | [6] | |

| Signal Word | Warning | [6][9] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][9] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up. | [9][10] |

| Storage | Keep in a dark, dry, and well-ventilated place. For long-term stability, store in a freezer at or below -20°C.[8][10] |

Synthesis and Purification Protocol